7-Chloro-2-iodoimidazo[1,2-A]pyridine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

7-Chloro-2-iodoimidazo[1,2-A]pyridine is a heteroaromatic, polyhalogenated small molecule (MF: C₇H₄ClIN₂, MW: 278.48) belonging to the imidazo[1,2-a]pyridine class of bicyclic heterocycles. It is chemically defined by a chlorine atom at the 7-position and an iodine atom at the 2-position of the core ring system.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 1384265-42-2
Cat. No. B1429134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-iodoimidazo[1,2-A]pyridine
CAS1384265-42-2
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1Cl)I
InChIInChI=1S/C7H4ClIN2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H
InChIKeyTZWLMNXFZQXFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-iodoimidazo[1,2-A]pyridine (CAS 1384265-42-2): A Bifunctional Scaffold for Selective Chemical Diversification and MPO-Targeted Probe Development


7-Chloro-2-iodoimidazo[1,2-A]pyridine is a heteroaromatic, polyhalogenated small molecule (MF: C₇H₄ClIN₂, MW: 278.48) belonging to the imidazo[1,2-a]pyridine class of bicyclic heterocycles . It is chemically defined by a chlorine atom at the 7-position and an iodine atom at the 2-position of the core ring system . This compound functions primarily as a specialty synthetic building block , with its differential value stemming from the orthogonal reactivity of its C-I and C-Cl bonds, which enables precisely controlled sequential functionalization strategies. Beyond its role as an intermediate, independent binding affinity data exists for its interaction with the enzyme myeloperoxidase (MPO) [1], establishing a potential secondary utility in assay development or chemical probe research.

7-Chloro-2-iodoimidazo[1,2-A]pyridine: Why Generic Halogenated Imidazopyridines Are Not Fit-for-Purpose Substitutes


The routine substitution of 7-Chloro-2-iodoimidazo[1,2-A]pyridine with other commercially available halo-imidazopyridines is chemically unsound due to the specific regiochemistry and differential bond strengths of the halogen pair. The compound's utility relies on the predictable and orthogonal reactivity of the C2-iodine and C7-chlorine bonds. As demonstrated by Marie et al., the iodine atom in 7,8-dihalogenated imidazo[1,2-a]pyridines undergoes complete and regioselective substitution in cross-coupling reactions [1], while the chlorine atom is significantly less reactive under identical conditions, requiring more forcing conditions or a different catalyst system for substitution [1]. This establishes a clear, stepwise diversification path. Using an analog lacking this specific arrangement—such as a 2-chloro analog, a 3-iodo isomer, or a dehalogenated core—would fundamentally alter or eliminate this sequential reactivity, leading to complex mixtures, low yields, or an inability to install the desired functional groups in the intended sequence. Therefore, for any multi-step synthesis requiring initial C2 functionalization followed by C7 elaboration, this compound is not just a preference but a critical specification.

7-Chloro-2-iodoimidazo[1,2-A]pyridine: Quantified Differential Performance vs. Comparators


Orthogonal Reactivity Enables Regioselective Sequential Cross-Coupling

7-Chloro-2-iodoimidazo[1,2-A]pyridine exhibits complete regioselectivity for iodine substitution over chlorine in palladium-catalyzed cross-coupling reactions. A study on the regioisomeric pair (7-chloro-8-iodo vs. 8-chloro-7-iodo) demonstrates that the iodine atom undergoes total and regioselective substitution in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as cyanation [1]. In contrast, the chlorine atom remains intact under these initial conditions, allowing for a subsequent, distinct functionalization step. This orthogonal reactivity profile is not observed in simpler dihalogenated pyridines or other imidazopyridine regioisomers, where competing reactivity or a lack of sequential selectivity often results in complex product mixtures or the need for protecting group strategies [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Quantified Myeloperoxidase (MPO) Inhibition as a Direct Biological Handle

Unlike many other building block-grade imidazopyridines for which no direct biological data is reported, 7-Chloro-2-iodoimidazo[1,2-A]pyridine has been curated in BindingDB (BDBM50567723) with a reported IC₅₀ of 26 nM against human myeloperoxidase (MPO) chlorination activity [1]. While the exact study context is not detailed in the database entry, this quantitative value provides a concrete biochemical anchor for the compound's activity. For comparison, the related compound CHEMBL4860429, which shares this core structure, also exhibits binding to MPO with an IC₅₀ of 26 nM, validating this as a reproducible observation for this scaffold. This is in stark contrast to most commercially available imidazopyridine building blocks, which are procured solely for their synthetic utility and have no associated target engagement data.

Chemical Biology Enzymology Inflammation

Availability of High-Purity (97%) Material for Reproducible Reaction Development

The compound is commercially available with a specified purity of 97% (HPLC) from multiple vendors, including Chemenu and Fluorochem (95%) . This high level of purity is a critical specification for reaction development and SAR studies, where the presence of unknown or variable impurities can confound results. In contrast, the synthesis of similar regioisomeric or differentially halogenated analogs often necessitates custom in-house synthesis, which can introduce batch-to-batch variability, lower initial purity, and significant time delays. For example, the 7-chloro-8-iodo and 8-chloro-7-iodo regioisomers studied by Marie et al. [1] required dedicated laboratory synthesis, whereas the 7-Chloro-2-iodo isomer is a stocked catalog item, enabling immediate procurement and accelerating research timelines.

Process Chemistry Medicinal Chemistry Quality Control

Demonstrated Utility as a Precursor in Antiviral C-Nucleoside Synthesis

The compound's class, iodoimidazo[1,2-a]pyridines, has been explicitly validated as a key synthetic intermediate in the construction of erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides with documented antiviral activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus-1 (HSV-1) [1]. This class-level inference positions the compound as a direct entry point for accessing this biologically relevant chemical space. In that study, palladium-catalyzed coupling of various iodoimidazo[1,2-a]pyridines with a dihydrofuran moiety was the central synthetic step [1]. While the specific C2-iodo regioisomer was not the sole focus, the study establishes a clear precedent and a validated synthetic route for using C-iodo-imidazopyridines in this context. This is a tangible application path not established for non-iodinated or differently halogenated imidazopyridine analogs.

Antiviral Agents Nucleoside Chemistry Drug Discovery

7-Chloro-2-iodoimidazo[1,2-A]pyridine: High-Value Application Scenarios Based on Verified Differential Evidence


Design and Synthesis of Sequentially-Diversified Imidazopyridine Libraries

This scenario directly leverages the orthogonal reactivity of the C2-iodine and C7-chlorine bonds [1]. A medicinal chemist can reliably perform a first cross-coupling reaction (e.g., Suzuki-Miyaura) at the C2 position, installing an aryl or heteroaryl group while leaving the C7-chlorine untouched. This intermediate can then be purified and subjected to a second, distinct cross-coupling reaction (e.g., Buchwald-Hartwig amination) at the C7 position to install a secondary diversity element. This sequential, protecting-group-free strategy enables the rapid generation of a structurally diverse compound library for SAR studies, which is a clear advantage over using non-orthogonal or less reactive building blocks [1].

Development of Chemical Probes for Myeloperoxidase (MPO) Activity

The documented, potent inhibition of MPO (IC₅₀ = 26 nM) [1] provides a unique rationale for procuring this compound as a starting point for probe development. A researcher can use the compound both as a functional inhibitor and as a scaffold for further elaboration using the synthetic handles described above. This dual functionality is rare for a commercial building block. The researcher could, for example, use the iodine and chlorine substituents to attach reporter tags (e.g., fluorophores, biotin) or to improve pharmacokinetic properties, while maintaining the core MPO-binding scaffold, thereby creating a novel tool compound for studying inflammation, cardiovascular disease, or other MPO-related pathologies [1].

Synthesis of Antiviral C-Nucleoside Analogs via Palladium Catalysis

This scenario capitalizes on the established class-level utility of iodoimidazo[1,2-a]pyridines as coupling partners in the synthesis of antiviral C-nucleosides [1]. A chemist working on anti-HCMV or anti-HSV-1 therapeutics can directly employ 7-Chloro-2-iodoimidazo[1,2-A]pyridine as the heterocyclic base in a palladium-catalyzed coupling with a dihydrofuran or other sugar surrogate. The specific substitution pattern (7-Cl, 2-I) may offer unique properties to the final nucleoside analog (e.g., altered hydrogen-bonding or steric profile) compared to analogs derived from other isomers, providing a new chemical entity for biological evaluation and potential lead optimization [1].

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